

# Predicting Response to Donafenib: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Donafenib**, a novel multi-kinase inhibitor, has emerged as a promising first-line treatment for unresectable hepatocellular carcinoma (HCC), demonstrating superiority in overall survival compared to Sorafenib.[1][2][3] As a deuterated derivative of Sorafenib, **Donafenib** shares a similar mechanism of action, targeting key signaling pathways involved in tumor growth and angiogenesis, including the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and the RAF/MEK/ERK pathway. Despite its clinical advantages, identifying patients who are most likely to benefit from **Donafenib** remains a critical challenge. This guide provides a comparative overview of potential predictive biomarkers for **Donafenib** response, drawing on evidence from studies on **Donafenib** and other closely related multi-kinase inhibitors like Sorafenib.

# Donafenib vs. Sorafenib: A Head-to-Head Comparison in HCC

Clinical trial data from the ZGDH3 study highlights the improved efficacy and safety profile of **Donafenib** compared to Sorafenib in the first-line treatment of advanced HCC.



| Endpoint                                     | Donafenib   | Sorafenib   | Hazard Ratio<br>(95% CI) | P-value |
|----------------------------------------------|-------------|-------------|--------------------------|---------|
| Median Overall<br>Survival (OS)              | 12.1 months | 10.3 months | 0.831 (0.699–<br>0.988)  | 0.0245  |
| Median<br>Progression-Free<br>Survival (PFS) | 3.7 months  | 3.6 months  | 0.909 (0.763–<br>1.082)  | 0.0570  |
| Objective<br>Response Rate<br>(ORR)          | 4.6%        | 2.7%        | -                        | 0.2448  |
| Disease Control<br>Rate (DCR)                | 30.8%       | 28.7%       | -                        | 0.5532  |
| Grade ≥3 Drug-<br>Related Adverse<br>Events  | 38%         | 50%         | -                        | 0.0018  |

Data from the ZGDH3 Phase II/III clinical trial.[2][3]

# Potential Predictive Biomarkers for Donafenib Response

While no definitive predictive biomarkers have been validated specifically for **Donafenib**, its mechanistic similarity to Sorafenib allows for the extrapolation of several promising candidates. Research into these markers is crucial for patient stratification and personalized treatment strategies.

# **Angiogenesis-Related Biomarkers**

Given that **Donafenib** inhibits key drivers of angiogenesis, circulating levels of angiogenic factors are a logical area of investigation.

Vascular Endothelial Growth Factor (VEGF): While some studies have suggested a
prognostic role for baseline plasma VEGF-A levels in HCC patients, its predictive value for



Sorafenib efficacy remains inconclusive.[4][5]

Angiopoietin-2 (Ang-2): High baseline plasma Ang-2 levels have been associated with poorer overall survival in patients with advanced HCC, acting as a prognostic rather than a predictive marker for Sorafenib treatment.[5][6] However, in the context of Lenvatinib, another multi-kinase inhibitor, baseline Ang-2 and VEGF levels were predictive of the deterioration of liver function.[7]

| Biomarker              | Potential Association with TKI Response                                                                                                                      | Supporting Evidence                                                                                    |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| VEGF-A                 | Low baseline levels may be prognostic for improved survival, but not predictive of TKI efficacy.                                                             | Inconsistent results across<br>studies; SHARP trial found no<br>predictive value for Sorafenib.<br>[4] |
| Angiopoietin-2 (Ang-2) | High baseline levels are prognostic for poorer OS, but not predictive of Sorafenib efficacy. May predict liver function deterioration with Lenvatinib.[5][7] | SHARP trial data and other studies support a prognostic role.[5][6]                                    |

## **RAF/MEK/ERK Pathway Activation**

Directly targeting the RAF/MEK/ERK pathway is a core component of **Donafenib**'s mechanism. Therefore, the activation status of this pathway is a strong candidate for a predictive biomarker.

 Phosphorylated ERK (pERK): In vitro and preclinical studies have shown that HCC cells with higher basal levels of pERK are more sensitive to Sorafenib.[8][9] However, clinical studies have yielded conflicting results, and the STORM study did not identify pERK as a predictive biomarker for Sorafenib in the adjuvant setting.[10][11]



| Biomarker                 | Potential Association with TKI Response                                                  | Supporting Evidence                                                                                             |
|---------------------------|------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| Phosphorylated ERK (pERK) | Higher tumor expression may<br>be associated with increased<br>sensitivity to Sorafenib. | In vitro studies show a correlation, but clinical validation is lacking and results are inconsistent.[8][9][10] |

# **Circulating Biomarkers**

Liquid biopsies offer a non-invasive approach to identify predictive markers.

- Alpha-fetoprotein (AFP): A recent study on Donafenib-based triple therapy for unresectable HCC suggested that patients with AFP levels ≥ 400 µg/L may derive greater benefit in terms of OS and PFS.[12]
- Circulating Tumor DNA (ctDNA): The analysis of ctDNA allows for the detection of tumorspecific genetic alterations. While still an emerging area, ctDNA holds promise for monitoring treatment response and identifying resistance mechanisms.[13][14][15][16][17]

| Biomarker                             | Potential Association with<br>Donafenib Response                                                      | Supporting Evidence                                                        |
|---------------------------------------|-------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------|
| Alpha-fetoprotein (AFP) ≥ 400<br>μg/L | Potential for greater OS and PFS benefit with Donafenibbased triple therapy.                          | Preliminary evidence from a propensity score-matched analysis.[12]         |
| Circulating Tumor DNA (ctDNA)         | Dynamic changes in ctDNA levels and specific mutations may reflect treatment response and resistance. | Feasibility demonstrated in HCC; further validation is needed.[13][15][16] |

### **Novel and Other Potential Biomarkers**

• Fatty Acid Desaturase 2 (FADS2): A recent integrated multi-omics study identified FADS2 as a downregulated target of **Donafenib**.[18][19] Inhibition of FADS2 in combination with



**Donafenib** showed synergistic antitumor effects in preclinical models, suggesting FADS2 expression as a potential predictive biomarker and therapeutic target.[18][19][20][21][22]

• Fibroblast Growth Factor (FGF) and Hepatocyte Growth Factor (HGF): A prospective study on Sorafenib developed a predictive model for treatment response and overall survival that included baseline serum levels of FGF and HGF.[23][24]

| Biomarker         | Potential Association with Donafenib Response                                                                   | Supporting Evidence                            |
|-------------------|-----------------------------------------------------------------------------------------------------------------|------------------------------------------------|
| FADS2 Expression  | Lower expression may be associated with Donafenib sensitivity. Combination with FADS2 inhibitors shows promise. | Preclinical multi-omics data. [18][19][20][21] |
| Serum FGF and HGF | Included in a predictive model for Sorafenib response and survival.                                             | Prospective cohort study on Sorafenib.[23][24] |

# **Signaling Pathways and Experimental Workflows**

To visualize the complex interactions and methodologies involved in biomarker discovery and validation, the following diagrams are provided.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. Donafenib as a first-line monotherapy for advanced hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donafenib versus sorafenib as first-line therapy in advanced hepatocellular carcinoma: An open-label, randomized, multicenter phase II/III trial. ASCO [asco.org]
- 4. Predictive biomarkers of sorafenib efficacy in advanced hepatocellular carcinoma: Are we getting there? PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]

## Validation & Comparative





- 6. Serum Angiopoietin 2 acts as a diagnostic and prognostic biomarker in hepatocellular carcinoma [jcancer.org]
- 7. Baseline serum angiopoietin-2 and VEGF levels predict the deterioration of the liver functional reserve during lenvatinib treatment for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylated ERK is a potential prognostic biomarker for Sorafenib response in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylated ERK is a potential predictor of sensitivity to sorafenib when treating hepatocellular carcinoma: evidence from an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. globethesis.com [globethesis.com]
- 12. Donafenib versus sorafenib in triple therapy for unresectable hepatocellular carcinoma: a propensity score-matched multicenter analysis PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Models of Liquid Biopsy in Hepatocellular Carcinoma Reveal Clone-Dependent Release of Circulating Tumor DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Circulating tumor DNA as an emerging liquid biopsy biomarker for early diagnosis and therapeutic monitoring in hepatocellular carcinoma [ijbs.com]
- 15. Feasibility of circulating tumor DNA testing in hepatocellular carcinoma Mody Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Circulating tumor DNA and its role in detection, prognosis and therapeutics of hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 18. Integrated multi-omics demonstrates enhanced antitumor efficacy of donafenib combined with FADS2 inhibition in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mTOR Signaling and SREBP Activity Increase FADS2 Expression and Can Activate Sapienate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Expression of FADS2 in cancer Summary The Human Protein Atlas [proteinatlas.org]
- 22. The role of fatty acid desaturase 2 in multiple tumor types revealed by bulk and single-cell transcriptomes PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel biomarker-based model for the prediction of sorafenib response and overall survival in advanced hepatocellular carcinoma: a prospective cohort study PMC



[pmc.ncbi.nlm.nih.gov]

- 24. Novel biomarker-based model for the prediction of sorafenib response and overall survival in advanced hepatocellular carcinoma: a prospective cohort study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Predicting Response to Donafenib: A Comparative Guide to Potential Biomarkers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684356#biomarkers-for-donafenib-response-prediction]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com